molecular formula C20H21ClN4O4 B1683800 KRN-633 CAS No. 286370-15-8

KRN-633

カタログ番号: B1683800
CAS番号: 286370-15-8
分子量: 416.9 g/mol
InChIキー: VPBYZLCHOKSGRX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KRN-633は、血管内皮増殖因子受容体-2チロシンキナーゼの強力かつ選択的な阻害剤です。この化合物は、腫瘍血管新生と成長を抑制する上で大きな可能性を示しています。血管内皮増殖因子とその受容体は、血管新生において中心的な役割を果たしており、これは固形腫瘍が拡大し転移するために必要です .

準備方法

KRN-633の合成には、キナゾリンウレア誘導体の形成を含む複数のステップが含まれます。正確な合成経路と反応条件は、特許情報であり、特定の研究出版物に詳細に記載されています。工業生産方法は通常、高純度と高収率を確保するために、制御された条件下での大規模合成を含みます .

化学反応の分析

Inhibition of Tumor Tropic Effect of Stem Cells

VEGF/VEGFR2 signaling can affect the migration of human neural stem cells (hNSCs). The migration ability of stem cells is influenced by chemoattractant factors, such as uPA, VEGF, MCP-1, and SCF, secreted by MDA-MB-231/Luc cells .

Inhibition studies using KRN633, a VEGFR2 inhibitor, have shown that the number of migrated CM-DiI labeled hNSCs was significantly lower in the KRN633 pre-treated group compared to the non-treated group. The amount of stem cells that migrated toward breast cancer cells was four times lower in the VEGFR2 signaling inhibited group .

Effects on Protein Expression

KRN633 treatment can affect protein expression in HB1.F3.CD cells. Erk1/2 phosphorylation was induced in HB1.F3.CD cells, and expression of p-Erk1/2 was more sustained in KRN633 100 μM treated stem cells for one hour when compared to control or 50 μM treated stem cells. KRN633 treatment temporarily downregulated p-Akt protein in the stem cells in a dose-dependent manner, while the level of c-fos protein was not altered significantly .

Inhibition of HIF-1alpha Accumulation

VEGFR tyrosine kinase inhibitors, including KRN633, can inhibit VEGFR signaling and HIF-1alpha expression under hypoxic conditions. KRN633 suppresses HIF-1alpha expression through the inhibition of both Akt and ERK phosphorylation signaling pathways .

VEGFR2 mRNA Levels

KRN633 at 50 μM or 100 μM was applied to HB1.F3 cells for up to 24 hours, and the expression of the VEGFR2 gene was analyzed by RT-PCR. KRN633 treatment decreased the number of migrated stem cells due to Erk1/2 activation and PI3K/Akt inhibition .

HIV-1 Integrase Inhibitors

6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acids, structurally related to KRN-633, were designed and synthesized as potential HIV-1 integrase (IN) inhibitors .

Tivozanib

This compound is used as an internal standard for the determination of Tivozanib in plasma .

Inhibition of Tyrosine Phosphorylation

This compound inhibits tyrosine phosphorylation of VEGFR-1, VEGFR2, c-Kit, and PDGFR-β (IC50=11.7, 1.16, 8.01, 130 nM) in human umbilical vein endothelial cells .

Impact on Apoptosis-Related Proteins

Research indicates this compound's influence on apoptosis, with potential interactions involving Bcl-2 family proteins .

Effects on Gene Encoding AKT, BAD, and PI3K

This compound affects the gene encoding AKT, BAD, and PI3K .

Influence on Cell Cycle and DNA Damage

This compound has effects on Cell Cycle/DNA Damage, including ATM/ATR and CDK .

Stem Cell Migration

KRN633 influences stem cell migration via VEGF/VEGFR2 signaling .

科学的研究の応用

Therapeutic Applications

KRN-633 has been investigated for various therapeutic applications, particularly in oncology. Its primary uses include:

  • Cancer Treatment : this compound has shown promise in treating solid tumors by inhibiting angiogenesis. Studies have reported its efficacy in xenograft models for lung, colon, and prostate cancers .
  • Combination Therapies : The compound has been evaluated in combination with stem cell therapies, where it was found to reduce the migratory capacity of stem cells toward tumor sites by inhibiting VEGFR signaling .
  • Enhancing Drug Delivery : Research has explored solid dispersion techniques to improve the bioavailability of this compound, enhancing its therapeutic window and effectiveness at lower doses .

Case Studies

Case Study 1: In Vivo Tumor Models
this compound was administered orally in various xenograft models where it demonstrated significant tumor growth inhibition. Histological analyses revealed a marked reduction in endothelial cell populations within treated tumors, indicating effective antiangiogenic activity .

Case Study 2: Stem Cell Migration Inhibition
In a study assessing the effects of this compound on human neural stem cells (hNSCs), pre-treatment with the compound significantly decreased the migration of hNSCs toward breast cancer cells compared to untreated controls. This effect was attributed to the inhibition of VEGFR2 signaling pathways .

Case Study 3: Solid Dispersion Formulation
A study focused on improving the solubility and absorption of this compound through solid dispersion techniques reported a 7.5-fold increase in bioavailability compared to its crystalline form. This formulation led to significant antitumor effects with lower dosing requirements .

Data Summary Table

Application AreaDescriptionKey Findings
Cancer TreatmentInhibition of solid tumor growth through antiangiogenic effectsSignificant tumor growth suppression in xenograft models
Stem Cell TherapyReduction of stem cell migration towards tumorsDecreased migration in hNSCs pre-treated with this compound
Drug Delivery OptimizationEnhancement of bioavailability via solid dispersion7.5-fold increase in bioavailability; effective at lower doses

作用機序

KRN-633は、血管内皮増殖因子受容体-2のチロシンリン酸化を阻害することによってその効果を発揮します。この阻害は、血管内皮増殖因子によるミトゲン活性化プロテインキナーゼの活性化を阻止し、それによって内皮細胞の増殖と管形成を阻止します。主要な分子標的は、血管内皮増殖因子受容体-1、血管内皮増殖因子受容体-2、および血管内皮増殖因子受容体-3です .

類似化合物の比較

This compoundは、次のような他の血管内皮増殖因子受容体阻害剤と比較されます。

    スニチニブ: 血管内皮増殖因子受容体の別の強力な阻害剤ですが、より幅広い活性を示します。

    ソラフェニブ: 血管内皮増殖因子受容体を含む複数のチロシンキナーゼを阻害しますが、異なる薬物動態特性を持っています。

    アクチニブ: this compoundと同様に、血管内皮増殖因子受容体に対して非常に選択的ですが、異なる臨床応用があります。

This compoundは、血管内皮増殖因子受容体-2に対する高い選択性と、腫瘍血管新生の強力な阻害においてユニークです .

類似化合物との比較

KRN-633 is compared with other vascular endothelial growth factor receptor inhibitors such as:

    Sunitinib: Another potent inhibitor of vascular endothelial growth factor receptors, but with a broader spectrum of activity.

    Sorafenib: Inhibits multiple tyrosine kinases, including vascular endothelial growth factor receptors, but has different pharmacokinetic properties.

    Axitinib: Highly selective for vascular endothelial growth factor receptors, similar to this compound, but with different clinical applications.

This compound is unique in its high selectivity for vascular endothelial growth factor receptor-2 and its potent inhibition of tumor angiogenesis .

生物活性

KRN-633 is a quinazoline urea derivative that acts as a selective inhibitor of vascular endothelial growth factor (VEGF) receptors, specifically VEGFR-1, VEGFR-2, and VEGFR-3. Its primary role in biological activity pertains to the inhibition of angiogenesis, a critical process in tumor growth and metastasis. This article will explore the compound's biological activity, pharmacokinetics, and its implications in cancer treatment.

This compound inhibits the tyrosine phosphorylation of VEGFR-2 with an IC50 value of approximately 1.16 nmol/L, demonstrating its potency in blocking VEGF-induced signaling pathways in endothelial cells . This inhibition leads to:

  • Reduced endothelial cell proliferation : this compound effectively suppresses the proliferation of human umbilical vein endothelial cells (HUVECs) with IC50 values ranging from 3.5 to 15 nmol/L .
  • Inhibition of tube formation : At a concentration of 10 nmol/L, this compound can reduce capillary tube formation by about 50% .

In Vivo Efficacy

Research indicates that this compound exhibits significant antitumor activity in various xenograft models. For instance:

  • Tumor Growth Inhibition : In athymic mice models bearing different tumors (lung, colon, prostate), this compound demonstrated up to 90% inhibition of tumor growth at doses significantly lower than those required for the crystalline form .
  • Histological Changes : Treated tumors showed a marked reduction in microvessel density and decreased vascular permeability, suggesting effective suppression of angiogenesis .

Pharmacokinetics

This compound has low water solubility, which historically limited its bioavailability. However, a solid dispersion formulation has been developed to enhance its pharmacokinetic properties:

Preparation TypeCmax (ng/mL)BioavailabilityTrough Concentration
Crystalline FormLowLowLow
Solid Dispersion8.5 times higher than crystalline~7.5 times higher than crystallineHigher concentrations correlate with antitumor activity

This formulation significantly improves absorption and overall efficacy when administered orally .

Study on Tumor Models

In one study involving xenograft models, this compound was administered at varying doses. The results indicated:

  • Significant tumor regression was observed in models treated with solid dispersion formulations compared to crystalline forms.
  • The compound was well tolerated with no significant adverse effects on body weight or general health of the subjects .

Vascular Development Impact

In mid-pregnant mouse models, this compound was administered daily from embryonic day 13.5 until delivery. Observations included:

  • Delayed vascular growth postnatally.
  • Abnormal branching patterns in central arteries and veins noted at postnatal days 4 and 8 .

特性

IUPAC Name

1-[2-chloro-4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-propylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O4/c1-4-7-22-20(26)25-15-6-5-12(8-14(15)21)29-19-13-9-17(27-2)18(28-3)10-16(13)23-11-24-19/h5-6,8-11H,4,7H2,1-3H3,(H2,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBYZLCHOKSGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC3=CC(=C(C=C32)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429551
Record name KRN-633
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286370-15-8
Record name KRN-633
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286370158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KRN-633
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286370-15-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name KRN-633
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1V875I8DX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Chloro-4-[(6,7-dimethoxy-4-quinazolinyl)oxy]-aniline (5.13 g) was dissolved in chloroform (100 ml) and triethylamine (50 ml), and a solution of triphosgene (4.59 g) in chloroform (3 ml) was then added to the solution. The mixture was stirred for 30 min. Next, n-propylamine (2.74 g) was added to the reaction solution, and the mixture was stirred for additional 2 hr. A saturated aqueous sodium hydrogencarbonate solution was added to the reaction solution, and the mixture was extracted with chloroform. The chloroform layer was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure. The residue was purified by chromatography on silica gel by development with chloroform/methanol (50/1) to give 4.14 g (yield 64%) of the title compound.
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.59 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KRN-633
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
KRN-633
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
KRN-633
Reactant of Route 4
KRN-633
Reactant of Route 5
Reactant of Route 5
KRN-633
Reactant of Route 6
Reactant of Route 6
KRN-633

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。